Aslan003
Overview
Description
Synthesis Analysis
The synthesis of Aslan003 and similar compounds often involves intricate chemical reactions and strategies that bridge chemistry and biology. The integration of Nature's synthetic strategies with traditional synthetic approaches facilitates the generation of molecules with properties difficult to achieve solely by chemical means. This interdisciplinary approach is essential for producing molecules and molecular assemblies with defined physical, chemical, and biological properties (Wu & Schultz, 2009).
Molecular Structure Analysis
Molecular structure plays a pivotal role in determining the chemical and physical properties of a compound. Advanced computational methodologies now allow for the accurate prediction of molecular structures, which is crucial for understanding the chemical and physical behavior of molecules like Aslan003. This knowledge is fundamental for exploring the potential of such compounds in various scientific applications (Puzzarini, 2016).
Chemical Reactions and Properties
Aslan003's reactivity and interaction with other chemical entities are determined by its molecular structure. The classification and analysis of its chemical reactions, without specifically assigning reaction centers, enable a deeper understanding of its behavior in various chemical processes. Such analyses help in predicting reaction outcomes, facilitating the synthesis planning and optimization of Aslan003 for desired functions (Zhang & Aires-de-Sousa, 2005).
Physical Properties Analysis
The physical properties of Aslan003, such as solubility, melting point, and boiling point, can be predicted through quantitative structure-property relationships (QSPRs). These relationships enable the estimation of various physical properties based on the molecular structure, providing valuable insights for the compound's handling and application in different environments (Liang & Gallagher, 1997).
Chemical Properties Analysis
The chemical properties of Aslan003, including reactivity, stability, and interaction with other molecules, are closely linked to its molecular structure and the environment. By understanding these properties, researchers can better predict how Aslan003 behaves under various conditions, which is critical for its safe and effective application in scientific research (Zehm et al., 2008).
Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Hematology-Oncology , specifically the treatment of Acute Myeloid Leukemia (AML) .
Summary of the Application
ASLAN003 is a novel, potent small molecule Dihydroorotate Dehydrogenase (DHODH) inhibitor being developed in AML by ASLAN Pharmaceuticals . DHODH regulates the fourth step of the de novo pyrimidine synthesis pathway and is a key therapeutic target for auto-immune diseases and cancer, particularly differentiation of AML .
Methods of Application or Experimental Procedures
The activity of ASLAN003 was investigated in AML cell lines and primary bone marrow cells. Various assays were performed to evaluate the effects of ASLAN003 on cell growth, differentiation, apoptosis, and gene expression changes in vitro . In vivo studies were conducted in mice bearing different AML cell lines and a patient-derived xenograft (PDX) model .
Results or Outcomes
ASLAN003 inhibited leukemic cell growth and induced terminal differentiation, inhibiting cell growth and promoting cell death of AML blasts, including relapsed AML blasts . It showed therapeutic effects in mice bearing different AML cell lines and reduced leukemic burden in an AML PDX model . Currently, ASLAN003 efficacy is being evaluated in a Phase IIa clinical trial in patients with AML .
Safety And Hazards
Future Directions
ASLAN003 is currently being evaluated in a phase 2a clinical trial for AML patients . ASLAN Pharmaceuticals plans to develop ASLAN003 in autoimmune conditions, such as multiple sclerosis (MS), where it believes ASLAN003 has the potential to be the most potent oral DHODH inhibitor . It is also being assessed for its potential as a novel therapeutic for COVID-19 and other viruses .
properties
IUPAC Name |
2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPATGZMNFWVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Farudodstat | |
CAS RN |
1035688-66-4 | |
Record name | Aslan-003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farudodstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16049 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1035688-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FARUDODSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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